7-(Diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
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Overview
Description
7-(Diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of coumarins, which are widely recognized for their fluorescence properties and are used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable coumarin precursor with diethylamine and a trifluoromethylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
7-(Diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The diethylamino group and the trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound can undergo intramolecular charge transfer, leading to fluorescence emission, which is utilized in various applications .
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-4-(trifluoromethyl)coumarin: A similar compound with a trifluoromethyl group at the 4-position, known for its high quantum yield and light conversion capability.
7-Diethylamino-4-hydroxycoumarin-rhodamine B conjugate: A multifunctional fluorescent material with unique properties such as aggregation-induced emission and acidochromism.
Uniqueness
7-(Diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique photophysical properties and makes it suitable for a wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C15H18F3NO3 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
7-(diethylamino)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C15H18F3NO3/c1-3-19(4-2)10-6-5-9-7-11(14(20)21)13(15(16,17)18)22-12(9)8-10/h5-6,8,11,13H,3-4,7H2,1-2H3,(H,20,21) |
InChI Key |
BFZNZKHSGHTLKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(CC(C(O2)C(F)(F)F)C(=O)O)C=C1 |
Origin of Product |
United States |
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